Dntt-2,9-C10

Organic thin-film transistor Field-effect mobility DNTT derivatives

Dntt-2,9-C10, systematically designated 2,9-didecyldinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (CAS 1169932-40-4; C42H52S2), is a small-molecule p-type (hole-transporting) organic semiconductor within the thienoacene family. It is the di-n-decyl-substituted derivative of the core π-extended heteroarene DNTT.

Molecular Formula C42H52S2
Molecular Weight 621.0 g/mol
Cat. No. B12934373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDntt-2,9-C10
Molecular FormulaC42H52S2
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1=CC2=CC3=C(C=C2C=C1)C4=C(S3)C5=C(S4)C=C6C=C(C=CC6=C5)CCCCCCCCCC
InChIInChI=1S/C42H52S2/c1-3-5-7-9-11-13-15-17-19-31-21-23-33-27-37-39(29-35(33)25-31)43-42-38-28-34-24-22-32(20-18-16-14-12-10-8-6-4-2)26-36(34)30-40(38)44-41(37)42/h21-30H,3-20H2,1-2H3
InChIKeyLNWJGRPGRSTXTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dntt-2,9-C10 (C10-DNTT) Procurement-Grade Identity and Class Positioning


Dntt-2,9-C10, systematically designated 2,9-didecyldinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (CAS 1169932-40-4; C42H52S2), is a small-molecule p-type (hole-transporting) organic semiconductor within the thienoacene family. It is the di-n-decyl-substituted derivative of the core π-extended heteroarene DNTT [1]. First reported as a high-mobility channel material for organic thin-film transistors (OTFTs) in the early 2010s, C10-DNTT has since been adopted across vacuum-deposited, solution-sheared, and monolayer-based device architectures [2]. Its defining structural feature—linear decyl chains appended at the 2- and 9-positions of the DNTT core—balances intermolecular π-orbital overlap with sufficient solubility for meniscus-guided coating, placing it at the intersection of ultra-high charge-carrier mobility and scalable thin-film processability [3].

Why Generic DNTT or Pentacene Cannot Substitute for Dntt-2,9-C10 in Specification-Driven Procurement


Within the thienoacene class, charge-carrier mobility, contact resistance, subthreshold swing, and processability are exquisitely sensitive to molecular substituents. Unsubstituted DNTT—despite its excellent air stability—delivers field-effect mobilities roughly half those of C10-DNTT and cannot be deposited by scalable solution-shearing methods owing to near-zero solubility in common organic solvents [1]. Pentacene, the historical benchmark, suffers from inferior mobility, poorer air stability, and substantially higher contact resistance when benchmarked head-to-head against C10-DNTT in identical low-voltage TFT architectures [2]. Even within the alkylated DNTT family, the positional isomer 3,10-C10-DNTT exhibits a different thin-film packing motif and a distinct morphological evolution pathway that compromises device reproducibility relative to the 2,9-isomer [3]. These differences are quantitative and device-relevant, meaning that procurement specifications tied to mobility, switching steepness, or deposition method cannot be satisfied by simple in-class interchange.

Quantitative Differential Evidence for Dntt-2,9-C10 Against Closest Analogs


Field-Effect Hole Mobility: 2.0× Improvement Over Parent DNTT, 5.4× Over Pentacene in Matched TFT Architecture

In a standardized bottom-gate, top-contact TFT architecture with identical gate dielectric, C10-DNTT achieves a saturation field-effect hole mobility of 4.3 cm²/V·s, compared to 2.1 cm²/V·s for parent DNTT and 0.8 cm²/V·s for pentacene—representing a 2.05× enhancement over DNTT and a 5.38× enhancement over pentacene [1]. The intrinsic channel mobility (extracted via the transmission-line method) places C10-DNTT and DPh-DNTT on par with one another and notably above DNTT, confirming that the decyl substituents provide a quantifiable charge-transport enhancement over the unsubstituted core [2]. Maximum vacuum-deposited mobility values for C10-DNTT reach 8.5 cm²/V·s, and optimized solution-sheared single-crystalline films reach 12.5 cm²/V·s (average 9.0 cm²/V·s) [3][4].

Organic thin-film transistor Field-effect mobility DNTT derivatives p-type semiconductor Low-voltage TFT

Subthreshold Swing: 68 mV/decade vs 100 mV/decade (DNTT) and 75 mV/decade (Pentacene) for Sharper Switching

In flexible low-voltage TFTs employing a thin, high-capacitance gate dielectric (5.3 nm, ~800 nF/cm²), C10-DNTT transistors exhibit a subthreshold swing (SS) of 68 mV/decade [1]. A direct head-to-head comparison in a separate standardized device study reports SS values of 68 mV/decade for C10-DNTT, 100 mV/decade for DNTT, and 75 mV/decade for pentacene [2]. The lower SS for C10-DNTT indicates a steeper turn-on characteristic, which is a hallmark of lower trap density at the semiconductor/dielectric interface and translates to reduced static power dissipation in digital logic. The SS of 68 mV/decade approaches the room-temperature thermal limit of ~60 mV/decade, underscoring the near-ideal gate modulation achievable with C10-DNTT.

Subthreshold swing Switching steepness Low-power transistor DNTT derivatives Interface trap density

On/Off Current Ratio: Up to 2×10⁹ vs Typical Pentacene 10⁷–10⁸ Under Optimized Solution Shearing

Solution-sheared C10-DNTT single-crystalline transistors fabricated via a quasi-equilibrium low-speed meniscus-guided method achieve an on/off current ratio as high as 2 × 10⁹, with an average mobility of 9.0 cm²/V·s across >1 cm² crystal area [1]. By comparison, DNTT and pentacene devices in standardized architectures typically deliver on/off ratios of 10⁷–10⁸ [2]. The ultra-high on/off ratio for C10-DNTT reflects exceptionally low off-state leakage current enabled by the high crystalline quality and low defect density of the solution-sheared film. Even flexible C10-DNTT TFTs on polymeric substrates routinely achieve on/off ratios of 10⁸—matching the best pentacene devices while simultaneously delivering a 5× higher mobility [3].

On/off ratio Current modulation Organic single crystal Solution shearing C10-DNTT

Contact Resistance: 0.33 kΩ·cm for Vacuum-Deposited C10-DNTT—Substantially Lower than Pentacene, Higher than DPh-DNTT

Using the transmission-line method on bottom-gate, top-contact TFTs with channel lengths from 10 to 100 μm, vacuum-deposited C10-DNTT exhibits a contact resistance of 0.33 kΩ·cm [1]. In a four-semiconductor head-to-head study employing the same device architecture and fabrication protocol, C10-DNTT and DPh-DNTT both show contact resistance significantly lower than pentacene; however, DPh-DNTT TFTs exhibit substantially smaller contact resistance than C10-DNTT TFTs, resulting in larger effective mobilities, especially in short-channel (L = 1 μm) devices [2]. For ultralow-contact-resistance applications, monolayer C10-DNTT OFETs with transferred platinum electrodes achieve total Rc down to 14.0 Ω·cm—among the lowest reported for any organic semiconductor—via Pt-catalyzed dehydrogenation of side alkyl chains [3].

Contact resistance Transmission line method Charge injection DNTT derivatives Ohmic contact

2,9- vs 3,10-C10-DNTT Isomer Comparison: Equivalent Peak Mobility (~8 cm²/V·s) but Divergent Thin-Film Morphological Stability

2,9-C10-DNTT (the target compound) and its positional isomer 3,10-C10-DNTT were systematically compared in both bulk single-crystal and evaporated thin-film forms. Both isomers afford high-performance OFETs with similar maximum mobility of ~8 cm²/V·s [1]. However, thin films of 3,10-C10-DNTT undergo a time-dependent morphological transformation: the freshly deposited lamellar packing motif is gradually contaminated by the bulk single-crystal phase, which possesses a distinctly different π-stacking structure [1]. This phase evolution degrades device-to-device reproducibility over time. In contrast, 2,9-C10-DNTT thin films maintain a structurally consistent morphology. This difference arises from the specific alkylation geometry: 2,9-substitution aligns the decyl chains along the molecular long axis in a manner compatible with the herringbone packing motif without introducing the metastable polymorphism observed for the 3,10-isomer.

Positional isomer Alkylation position Thin-film morphology Packing structure OFET reproducibility

Solution Processability: C10-DNTT Enables Scalable Meniscus-Guided Coating—Inaccessible to Parent DNTT

Parent DNTT exhibits negligible solubility in organic solvents at any temperature, restricting its deposition exclusively to vacuum sublimation [1]. Alkylation with linear decyl chains at the 2- and 9-positions confers sufficient solubility for solution-based deposition: C10-DNTT can be dissolved in tetralin at 0.05 wt% and processed into highly crystalline thin films via solution shearing, bar-assisted meniscus shearing, or dual solution shearing [2][3]. Notably, the linear C10-DNTT remains only sparingly soluble even at elevated temperature (~120 °C), which means that gain in processability is real but modest compared to the S-shaped isomer S-DNTT-10, which exhibits ~30× higher solubility . However, S-DNTT-10 trades solubility for a different π-core topology that fundamentally alters packing, whereas C10-DNTT preserves the herringbone motif of DNTT. The key differentiation is that C10-DNTT uniquely combines (a) the parent DNTT packing motif essential for high mobility with (b) just enough solubility to unlock solution-based coating, a dual capability possessed by neither DNTT nor most other high-mobility thienoacenes.

Solution shearing Meniscus-guided coating Solubility Printed electronics DNTT alkylation

Specification-Linked Application Scenarios Where Dntt-2,9-C10 Is Differentiated


Flexible Low-Voltage Digital Logic Rings Requiring >1 MHz Operation at <5 V

C10-DNTT ring oscillators on flexible polymeric substrates achieve a signal propagation delay of 5 μs per stage at a supply voltage of 3 V, enabling operation in the hundreds-of-kHz regime [1]. When scaled to 1 μm channel length, C10-DNTT TFTs reach a propagation delay of 420 ns per stage—demonstrating megahertz operation at <3 V [2]. These metrics are enabled by the combination of high mobility (4.3 cm²/V·s), steep subthreshold swing (68 mV/decade), and low contact resistance (0.33 kΩ·cm) documented in Section 3, and are not simultaneously achievable with parent DNTT (lower mobility, higher SS) or pentacene (insufficient mobility, higher contact resistance).

Large-Area Solution-Printed Transistor Arrays on Low-Cost Substrates

The quasi-equilibrium solution shearing method yields C10-DNTT single-crystalline films exceeding 1 cm² in area with an average mobility of 9.0 cm²/V·s and on/off ratio up to 2×10⁹ [3]. The coexistence of large-area uniformity, single-crystal-grade mobility, and solution-based deposition on high-k dielectrics (mobility up to 4.2 cm²/V·s at <4 V operating range) makes C10-DNTT uniquely suited for printed active-matrix backplanes and sensor arrays [3]. Parent DNTT cannot be solution-processed, and the S-shaped isomer S-DNTT-10, while more soluble, adopts a different packing motif that alters charge-transport anisotropy—positioning C10-DNTT as the optimal choice where large-area solution coating must coexist with maximum field-effect mobility.

Electrolyte-Gated Biosensors Requiring Extended Incubation Stability in Physiological Media

C10-DNTT electrolyte-gated OFETs (EGOFETs) operated in phosphate-buffered saline (PBS) demonstrate an intrinsic mobility of 2.8 ± 0.4 × 10⁻² cm²/(V·s) and a contact resistance of 3.1 ± 0.1 kΩ·cm [4]. Devices with 2 μm channel length maintain stable performance after 1 week of incubation with proteins and induced pluripotent stem-cell cardiomyocytes, confirming that C10-DNTT resists biofouling-induced degradation in aqueous environments [4]. This operational stability in biological media differentiates C10-DNTT from pentacene, which is notoriously susceptible to oxidative degradation in ambient and aqueous conditions, and provides a quantitative basis for selecting C10-DNTT for biosensing applications where long-term signal fidelity is critical.

Ambipolar p–n Bilayer OFETs Demanding 3–5× Current Enhancement via Templated Growth

In ambipolar bilayer OFETs where C10-DNTT serves simultaneously as the p-channel active layer and the growth template for an upper n-type semiconductor (F16CuPc), the dual solution shearing (DSS)-processed C10-DNTT ultrathin film suppresses interfacial trap states and enhances charge transfer across the p–n heterojunction [5]. The resulting drain-source current in both p-channel and n-channel operation increases threefold and fivefold, respectively, compared to devices fabricated by conventional two-step thermal evaporation [5]. This templating functionality is unique to the highly crystalline, smooth C10-DNTT surface produced by DSS and is not accessible with lower-crystallinity pentacene films or DNTT films that cannot be solution-sheared into a comparable ultrathin morphology.

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